molecular formula C19H20ClN3O4 B584346 4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol CAS No. 1012788-65-6

4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol

Cat. No. B584346
CAS RN: 1012788-65-6
M. Wt: 389.8
InChI Key: JLIRVZVVCCIAKG-UHFFFAOYSA-N
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Description

This compound is a member of the class of 1,2-benzoxazoles carrying 2,4-dihydroxy-4-chlorophenyl and (2-morpholin-4-ylethyl)amino substituents at positions 3 and 5 respectively . It has a role as a Hsp90 inhibitor .


Synthesis Analysis

While specific synthesis information for this compound was not found, a related compound was synthesized by refluxing different aromatic organic acids to acquire respective esters, which were then subjected to nucleophilic substitution by monohydrated hydrazine .


Molecular Structure Analysis

The molecular formula of this compound is C19H20ClN3O4 . It is a member of 1,2-benzoxazoles, a member of morpholines, a member of resorcinols, a member of monochlorobenzenes, a tertiary amino compound, a secondary amino compound, and an aromatic amine .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 389.8 g/mol . Other specific physical and chemical properties were not found in the available literature.

Scientific Research Applications

  • Antimicrobial Activities : A variety of novel derivatives containing 4-morpholino structure have been synthesized and assessed for their antimicrobial properties. These include triazole derivatives and compounds with benzene-1,2-diol substructures. Several of these compounds demonstrated promising antibacterial and antifungal activities against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007; Narayana et al., 2006; Kalogirou & Koutentis, 2014; Isakhanyan et al., 2014; Bektaş et al., 2012).

  • Antitumor Activities : Compounds featuring the 4-morpholino moiety have been synthesized and investigated for their potential antitumor activities. One such compound showed significant inhibitory effects on the proliferation of certain cancer cell lines, indicating its potential as an antitumor agent (Ji et al., 2018; Ovádeková et al., 2005).

  • Molecular Structure and Electrochemical Studies : Extensive studies have been conducted on the molecular structure and electrochemical properties of compounds containing the 4-morpholino moiety. These studies provide valuable insights into the chemical behavior and potential applications of these compounds in various fields (Adams et al., 2010; Grytsak et al., 2021; Karimian et al., 2017).

  • QSAR and Biological Activity Prediction : The 4-morpholino structure has been utilized in the synthesis of oxadiazole derivatives, and a 2D-QSAR study has been conducted. This research aids in understanding the structure-activity relationships and predicting the biological activities of these derivatives, providing a framework for the development of new drugs with enhanced efficacy (Somashekhar & Kotnal, 2020).

  • Chemical Transformations and Reactions : The 4-morpholino moiety has been a key component in various chemical transformations and reactions, contributing to the synthesis of a diverse range of compounds. These studies not only expand the chemical repertoire but also provide insights into the reactivity and application potential of these compounds in different domains (Chukhajian et al., 2009; Kurskova et al., 2021).

Future Directions

Future research could focus on further understanding the mechanism of action of this compound, particularly its role as a Hsp90 inhibitor . Additionally, more studies could be conducted to determine its physical and chemical properties, as well as its safety and potential hazards.

Mechanism of Action

Target of Action

The primary target of the compound “4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol” is the Heat shock protein HSP 90-alpha . Heat shock proteins (HSPs) are a class of functionally related proteins involved in the folding and unfolding of other proteins. Their expression is increased when cells are exposed to elevated temperatures or other stress. This increase in expression is transcriptionally regulated. The dramatic upregulation of the heat shock proteins is a key part of the heat shock response and is induced primarily by heat shock factor (HSF).

properties

IUPAC Name

4-chloro-6-[5-(2-morpholin-4-ylethylamino)-1,2-benzoxazol-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c20-15-10-13(16(24)11-17(15)25)19-14-9-12(1-2-18(14)27-22-19)21-3-4-23-5-7-26-8-6-23/h1-2,9-11,21,24-25H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIRVZVVCCIAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680166
Record name 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1012788-65-6
Record name 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol
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4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol
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4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol
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4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol
Reactant of Route 5
4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol
Reactant of Route 6
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4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol

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